2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
This would typically include the IUPAC name, other names, and the structural formula of the compound.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Heterocyclic Compound Synthesis and Evaluation
Synthesis and Biological Evaluation : Various heterocyclic compounds, including triazolopyridazine and pyridotriazine derivatives, have been synthesized for potential biological activities. These compounds undergo molecular docking screenings to assess their binding energies with target proteins, indicating their potential as pharmaceutical agents. This process involves the design and synthesis of novel heterocycles with potential antimicrobial and antioxidant activities, highlighting the importance of such compounds in drug discovery and development processes (Flefel et al., 2018).
Antioxidant and Anticancer Potential : Investigations into the antioxidant properties of triazolo-thiadiazoles have shown significant in vitro antioxidant activity, suggesting these compounds' potential in therapeutic applications, particularly in combating oxidative stress-related diseases and conditions. Moreover, specific derivatives have demonstrated anticancer activities, indicating their role in inhibiting cell proliferation and inducing apoptosis in cancer cell lines, showcasing the potential of heterocyclic compounds in cancer therapy (Sunil et al., 2010).
Antimicrobial Activity
Development of New Bioactive Compounds : The design and synthesis of heterocyclic compounds bearing pyrazole moieties have been explored for their antibacterial activities against various bacterial strains. Such studies underscore the ongoing search for new antimicrobial agents to combat antibiotic-resistant pathogens, with heterocyclic compounds offering a promising scaffold due to their structural diversity and potential for targeted biological activity (Nayak & Poojary, 2020).
Anthelmintic Applications
Novel Anthelmintic Agents : The synthesis and evaluation of novel compounds with a triazole moiety fused with benzimidazole rings have demonstrated effective anthelmintic activities against specific parasites. Such research contributes to the development of new treatments for parasitic infections, highlighting the role of heterocyclic chemistry in discovering novel therapeutic agents (Kumar & Sahoo, 2014).
Safety And Hazards
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Future Directions
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I hope this helps! If you have any other questions, feel free to ask.
properties
IUPAC Name |
2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3S/c1-12-2-4-14(9-15(12)22)23-20(28)10-31-21-25-24-19-7-5-16(26-27(19)21)13-3-6-17-18(8-13)30-11-29-17/h2-9H,10-11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJLFVQZXAPUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide |
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